molecular formula C23H22N2O6S B2971367 2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 745808-43-9

2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2971367
CAS No.: 745808-43-9
M. Wt: 454.5
InChI Key: ZTCQQUPYKUMEHE-UHFFFAOYSA-N
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Description

2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated cyanoenone core linked to a 4,5,6,7-tetrahydro-1-benzothiophene ring system. This compound is part of a broader class of benzothiophene derivatives, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-2-30-23(29)20-17-5-3-4-6-18(17)32-22(20)25-21(28)15(12-24)11-14-7-9-16(10-8-14)31-13-19(26)27/h7-11H,2-6,13H2,1H3,(H,25,28)(H,26,27)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCQQUPYKUMEHE-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid (commonly referred to as compound A ) is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for compound A is C23H22N2O6SC_{23}H_{22}N_{2}O_{6}S, which includes a benzothiophene moiety that may contribute to its biological activity. The structural complexity suggests multiple interaction sites for biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound A , particularly through its effects on various cancer cell lines. In vitro evaluations indicate that compound A exhibits selective cytotoxicity against several cancer types.

Table 1: Anticancer Activity of Compound A

Cancer Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)0.0034Induction of apoptosis via caspase activation
MCF-7 (Breast)4.14Cell cycle arrest at G2/M phase
A549 (Lung)2.40Upregulation of pro-apoptotic factors
HCT116 (Colon)3.04Inhibition of PI3K pathway

Apoptosis Induction

Compound A has been shown to induce apoptosis in cancer cells through several pathways:

  • Caspase Activation : Activation of caspase 3 leads to programmed cell death.
  • Bcl-2 Family Modulation : The compound reduces Bcl-2 levels while increasing Bax and P53, promoting apoptosis.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing proliferation.

PI3K Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) pathway plays a critical role in cell growth and survival. Compound A has demonstrated potent inhibition of PI3Kδ, which is particularly relevant in B-cell malignancies.

Study 1: National Cancer Institute Evaluation

In a comprehensive study conducted by the National Cancer Institute (NCI), compound A was tested against a panel of 60 cancer cell lines. Results indicated a broad spectrum of activity with high selectivity towards leukemia cells, suggesting its potential as a targeted therapy.

Study 2: Molecular Modeling and Synthesis

Further investigations involved molecular modeling to optimize the structure of compound A for enhanced biological activity. The synthesized derivatives were evaluated for their anticancer efficacy, with promising results indicating improved potency and selectivity.

Comparison with Similar Compounds

Geometric Isomerism: (Z) vs. (E) Configuration

The (Z)-configuration of the α,β-unsaturated cyanoenone in the target compound distinguishes it from its (E)-isomer, {4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid (PubChem CID: 402605-82-7). The (E)-isomer exhibits altered spatial orientation, which may impact intermolecular interactions, solubility, and binding affinity in biological systems .

Substituent Variations in Benzothiophene Derivatives

  • 2-(3,4-Dimethoxyphenyl)-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetic acid (6d): This analogue replaces the cyanoenone-phenoxy group with a 3,4-dimethoxyphenyl moiety. The synthesis yield (82%) highlights efficient Petasis multicomponent reaction conditions .
  • {[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}(oxo)acetic acid: This compound features a formic acid chain instead of acetic acid, reducing steric bulk and acidity (pKa ~3.5–4.5 for carboxylic acids vs. ~1.5–2.5 for formic acid derivatives). Commercial availability suggests its utility as a synthetic intermediate .

Heterocyclic Modifications

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methyl]phenyl]amino]acetamide: Replacing the phenoxy-acetic acid with a pyrazole-containing acetamide chain introduces hydrogen-bonding capabilities, which may enhance target selectivity in kinase inhibition assays .

Physicochemical and Spectral Comparisons

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents Configuration Notable Spectral Data (NMR)
Target Compound C₂₄H₂₃N₃O₆S Cyanoenone, benzothiophene, acetic acid Ethoxycarbonyl, phenoxy (Z) δ 7.09–7.48 (ArH), 10.16 (COOH)
(E)-Isomer (402605-82-7) C₂₄H₂₃N₃O₆S Cyanoenone, benzothiophene, acetic acid Ethoxycarbonyl, phenoxy (E) δ 6.96 (CH), 7.09–7.48 (ArH)
2-(3,4-Dimethoxyphenyl)-2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetic acid (6d) C₂₃H₂₈N₂O₆S Benzothiophene, acetic acid 3,4-Dimethoxyphenyl, ethoxycarbonyl δ 3.87 (OCH₃), 4.20 (COOCH₂CH₃)
{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}(oxo)acetic acid C₁₄H₁₈N₂O₅S Benzothiophene, formic acid Ethoxycarbonyl δ 192.6 (CHO), 171.4–173.0 (C4 & C6)

Key Observations:

Stereoelectronic Effects: The (Z)-configuration in the target compound may enhance intramolecular hydrogen bonding between the cyano group and the adjacent amide, as suggested by upfield shifts in NMR spectra .

Solubility : The acetic acid moiety (pKa ~2.5) in the target compound improves aqueous solubility compared to its formic acid analogue (pKa ~3.5) .

Synthetic Efficiency : Multicomponent reactions (e.g., Petasis) yield higher efficiency (82%) for dimethoxyphenyl analogues compared to traditional diazotization methods (50–70% yields) .

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